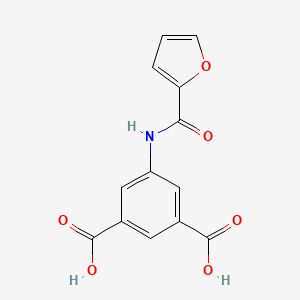
5-(FURAN-2-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(FURAN-2-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID is a useful research compound. Its molecular formula is C13H9NO6 and its molecular weight is 275.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-furoylamino)isophthalic acid is 275.04298701 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis
5-(2-furoylamino)isophthalic acid and its derivatives are pivotal in the synthesis of novel polymers. For instance, the preparation of aromatic photoactive polyamides derived from 5-(3-acetoxynaphthoylamino)-isophthalic acid and aromatic diamines in an ionic liquid under microwave irradiation resulted in polymers with high thermal stability and significant photoluminescence properties, highlighting their potential in photoactive applications (Mallakpour & Rafiee, 2007). Similarly, coordination polymers based on N-heteroaromatic polycarboxylate ligands related to isophthalic acid derivatives have been developed for lithium storage applications, indicating the versatility of these compounds in energy storage solutions (Lin et al., 2019).
Green Chemistry and Sustainability
In the realm of sustainable chemistry, derivatives of 5-(2-furoylamino)isophthalic acid are being explored for the synthesis of eco-friendly materials. The enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides, used in high-performance materials, showcasing the role of these derivatives in advancing green material science (Jiang et al., 2015).
Advanced Material Properties
The structural diversity in materials synthesized from 5-(2-furoylamino)isophthalic acid derivatives extends to their advanced properties. New three-dimensional porous metal-organic frameworks with tetrazole-functionalized aromatic carboxylic acids, related to isophthalic acid derivatives, have shown promising gas adsorption properties, suggesting their applicability in gas separation and purification processes (Zhang et al., 2010).
Catalysis and Chemical Synthesis
Derivatives of 5-(2-furoylamino)isophthalic acid are instrumental in catalytic processes and chemical syntheses. The optimization of Co/Mn/Br-catalyzed oxidation of 5-hydroxymethylfurfural to enhance 2,5-furandicarboxylic acid yield showcases the potential of these compounds in catalytic applications, contributing to the development of biomass-based plastic precursors (Zuo et al., 2016).
Biochemical Studies
Although information on the direct biochemical applications of 5-(2-furoylamino)isophthalic acid is limited, related compounds have been studied for their binding properties to proteins like human serum albumin, which could provide insights into the biochemical interactions and potential medical applications of these derivatives (Sudlow et al., 1976).
Propiedades
IUPAC Name |
5-(furan-2-carbonylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUBEPKPDFDIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-N-(4-METHYLPIPERAZINO)AMINE](/img/structure/B5550955.png)
![(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B5550961.png)
![1-(2-methoxyphenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5550970.png)
![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)
![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)
![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)
![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)
![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)
![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
![(2Z)-13-acetyl-5-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B5551021.png)
![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)
